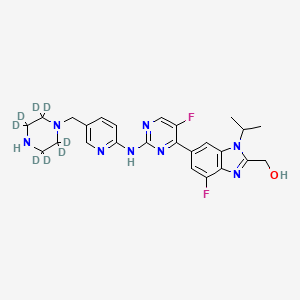

Abemaciclib metabolite M18-d8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H28F2N8O |

|---|---|

Peso molecular |

502.6 g/mol |

Nombre IUPAC |

[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]-2-pyridinyl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |

InChI |

InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2 |

Clave InChI |

YQMRQLBCUBZXEP-YEBVBAJPSA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |

SMILES canónico |

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of Abemaciclib Metabolite M18-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Abemaciclib metabolite M18-d8, a deuterated stable isotope-labeled internal standard crucial for the accurate bioanalysis of the active Abemaciclib metabolite M18. Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer. Its metabolism in humans leads to the formation of several active metabolites, including M18 (hydroxy-N-desethylabemaciclib), which contributes to the overall clinical activity of the drug. The use of a deuterated internal standard such as M18-d8 is essential for mitigating matrix effects and ensuring the precision and accuracy of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document details the metabolic pathway of Abemaciclib, a proposed synthesis route for M18-d8, comprehensive characterization methodologies, and relevant quantitative data.

Introduction to Abemaciclib and its Metabolism

Abemaciclib (N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine) is an orally administered small molecule inhibitor of CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition leads to the arrest of cancer cell proliferation.

The in vivo metabolism of Abemaciclib is extensive, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process generates several metabolites, some of which are pharmacologically active and exhibit potencies comparable to the parent drug. The major active metabolites include M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). M18, or hydroxy-N-desethylabemaciclib, is a secondary metabolite formed from the further metabolism of M2 or M20.[1][2] Given its contribution to the overall therapeutic effect, the accurate quantification of M18 in biological matrices is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Abemaciclib Metabolic Pathway

The metabolic transformation of Abemaciclib to its various metabolites is a multi-step process. The diagram below illustrates the principal metabolic pathway leading to the formation of M18.

Caption: Metabolic pathway of Abemaciclib to metabolite M18.

Synthesis of this compound

The synthesis of a deuterated internal standard such as M18-d8 requires a strategic approach to introduce the deuterium labels at positions that are metabolically stable and do not undergo in vivo hydrogen-deuterium exchange. A plausible synthetic route would involve the use of deuterated starting materials or reagents in the final steps of the synthesis of the M18 molecule.

Proposed Synthetic Workflow

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the known synthesis of Abemaciclib and general methods for deuterium labeling, a proposed workflow is presented below. This would likely involve the synthesis of a deuterated N-desethylpiperazine fragment, which is then coupled with a pre-synthesized hydroxylated benzimidazole-pyrimidine core. The d8 designation suggests the deuterium labeling is on the ethyl group of the piperazine moiety and potentially other positions. A more specific labeling pattern would be on the piperazine ring itself.

Caption: Proposed synthetic workflow for Abemaciclib M18-d8.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on general organic synthesis principles and may require significant optimization.

Step 1: Synthesis of a Deuterated Piperazine Intermediate A commercially available deuterated piperazine (e.g., piperazine-d8) would be reacted with a suitable protecting group, such as a Boc group, to allow for selective functionalization.

Step 2: Coupling with the Abemaciclib Core The protected, deuterated piperazine would then be coupled to a pre-synthesized, hydroxylated Abemaciclib core structure. This core would already contain the benzimidazole and pyrimidine rings. The coupling reaction could be a nucleophilic substitution or a Buchwald-Hartwig amination.

Step 3: Deprotection and Purification Following the coupling reaction, the protecting group on the piperazine would be removed under appropriate acidic or basic conditions. The crude product would then be purified using preparative high-performance liquid chromatography (HPLC) to yield the final M18-d8 product with high purity.

Characterization of this compound

The comprehensive characterization of the synthesized M18-d8 is critical to confirm its identity, purity, and the extent of deuterium incorporation. This involves a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized M18-d8, confirming its elemental composition and the number of incorporated deuterium atoms. Tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pattern, which should be consistent with the structure of M18, with mass shifts corresponding to the deuterated fragments.

| Parameter | Instrument | Ionization Mode | Mass Analyzer | Expected m/z [M+H]⁺ |

| Accurate Mass | Orbitrap or TOF | ESI+ | HRMS | 504.29 (Calculated for C25H24D8F2N8O) |

| Fragmentation | Triple Quadrupole or Ion Trap | ESI+ | MS/MS | Characteristic fragments of M18 with +8 Da shift |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium labels and the overall structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the positions where deuterium atoms have been incorporated.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Carbons attached to deuterium will show characteristic triplet splitting due to C-D coupling.

-

²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirm structure and absence of protons at labeled sites | Disappearance of proton signals from the deuterated positions. |

| ¹³C NMR | Confirm carbon framework and identify deuterated carbons | Characteristic splitting patterns for carbons bonded to deuterium. |

| ²H NMR | Directly observe deuterium incorporation | Signals corresponding to the chemical shifts of the labeled sites. |

Chromatographic Purity

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a UV detector or a mass spectrometer is used to determine the chemical and isomeric purity of the synthesized M18-d8.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound. Please note that as a specific synthesis protocol is not publicly available, the yield and isotopic purity are target values.

| Parameter | Value | Method of Determination |

| Chemical Formula | C₂₅H₂₄D₈F₂N₈O | - |

| Molecular Weight | 512.64 g/mol | - |

| Theoretical Yield | Target: >70% | Gravimetric analysis after purification |

| Chemical Purity | >98% | HPLC/UPLC-UV |

| Isotopic Purity | >98% | HRMS and/or NMR |

| Deuterium Incorporation | 8 Deuterium atoms | HRMS and NMR |

Experimental Protocols for Bioanalysis

Abemaciclib M18-d8 is primarily used as an internal standard for the quantification of M18 in biological matrices like plasma or blood. A typical LC-MS/MS protocol is outlined below.

Sample Preparation

A protein precipitation method is commonly used for sample extraction.

Protocol:

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing a known concentration of Abemaciclib M18-d8.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

A validated LC-MS/MS method for the simultaneous quantification of Abemaciclib and its metabolites can be adapted.

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized gradient from 5% to 95% B over 5-10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Triple quadrupole mass spectrometer |

| Ionization | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | M18: Specific parent > daughter ion transitionM18-d8: Corresponding shifted parent > daughter ion transition |

Signaling Pathway of Abemaciclib

Abemaciclib and its active metabolites, including M18, exert their therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.

Caption: Abemaciclib's mechanism of action on the CDK4/6 pathway.

Conclusion

The synthesis and thorough characterization of this compound are indispensable for the robust bioanalytical assays required in the clinical development and therapeutic drug monitoring of Abemaciclib. This guide provides a framework for understanding the synthesis, characterization, and application of this critical internal standard. While a specific, detailed synthesis protocol is not publicly available, the proposed workflow and characterization methods outlined herein provide a solid foundation for researchers in the field. The continued availability of high-quality, well-characterized deuterated standards will be vital for advancing our understanding of the pharmacology of Abemaciclib and its active metabolites.

References

A Technical Guide to the Physicochemical Properties of Deuterated Abemaciclib Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the metabolites of Abemaciclib, with a specific focus on the anticipated effects of deuteration. Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2][3] Its metabolism is extensive, primarily mediated by CYP3A4, leading to the formation of several active metabolites, with N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) being the most significant in circulation.[1][] Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to favorably alter pharmacokinetic properties by reducing the rate of metabolic breakdown.[5] While specific experimental data on the physicochemical properties of deuterated Abemaciclib metabolites are not publicly available, this guide outlines the expected modifications to properties such as solubility, lipophilicity (LogP), and acidity (pKa) based on established principles of deuterium isotope effects.[6] Furthermore, it details the standard experimental protocols for determining these crucial parameters and presents the relevant biological pathways associated with Abemaciclib's mechanism of action.

Introduction to Abemaciclib and its Metabolism

Abemaciclib is an orally administered drug that selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[2][3] By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the progression of the cell from the G1 to the S phase and inducing cell cycle arrest.[1][2] This mechanism of action is particularly effective in hormone receptor-positive (HR+) breast cancers where the CDK4/6-cyclin D-Rb pathway is often dysregulated.[6]

The metabolism of Abemaciclib is primarily hepatic and is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This process leads to the formation of multiple metabolites, some of which retain significant biological activity. The major active metabolites found in human plasma are:

-

N-desethylabemaciclib (M2)

-

Hydroxyabemaciclib (M20)

-

Hydroxy-N-desethylabemaciclib (M18)

-

An oxidative metabolite (M1)[1]

Notably, metabolites M2, M18, and M20 are equipotent to the parent drug, Abemaciclib, and contribute significantly to its overall clinical efficacy.[1]

The Role of Deuteration in Drug Development

Deuteration involves the replacement of one or more hydrogen atoms in a drug molecule with deuterium. Due to the kinetic isotope effect, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes like CYP450, potentially leading to:

-

A longer drug half-life.[7]

-

Reduced formation of reactive or toxic metabolites.

-

More consistent systemic exposure.

While the primary rationale for deuteration is to alter metabolic profiles, it can also induce subtle changes in the physicochemical properties of a molecule.[6][8]

Physicochemical Properties of Abemaciclib and its Metabolites

Specific, publicly available quantitative data on the physicochemical properties of deuterated Abemaciclib metabolites is scarce. The following tables summarize the known properties of Abemaciclib and its major non-deuterated metabolites, and the anticipated effects of deuteration on these properties.

Properties of Abemaciclib and its Major Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |

| Abemaciclib | C27H32F2N8 | 506.59 | Potent inhibitor of CDK4 and CDK6[2] |

| M2 (N-desethylabemaciclib) | C25H28F2N8 | 478.54 | Equipotent to Abemaciclib[1] |

| M20 (Hydroxyabemaciclib) | C27H32F2N8O | 522.59 | Equipotent to Abemaciclib[1] |

| M18 (Hydroxy-N-desethylabemaciclib) | C25H28F2N8O | 494.54 | Equipotent to Abemaciclib[1] |

Anticipated Effects of Deuteration on Physicochemical Properties

The introduction of deuterium is not expected to significantly alter the fundamental physicochemical characteristics of the Abemaciclib metabolites, but subtle changes are anticipated.

| Property | Measurement | Expected Effect of Deuteration | Rationale |

| Aqueous Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | Minor and unpredictable changes. May slightly increase or decrease. | Deuteration can alter crystal lattice energy and intermolecular interactions, such as hydrogen bonding, which can in turn affect solubility.[8] The overall effect is generally small.[9][10] |

| Lipophilicity (LogP) | The logarithm of the partition coefficient of a compound between an organic solvent (typically n-octanol) and water. | A very slight decrease. | Deuterium is slightly less lipophilic than protium, which can lead to a marginal reduction in the LogP value.[6] |

| Acidity (pKa) | The negative logarithm of the acid dissociation constant. | A slight increase for O-D vs. O-H bonds. | The O-D bond is stronger and less readily dissociates than the O-H bond, which can result in a slightly higher pKa for hydroxylated metabolites (M18, M20).[1][2] |

| Melting Point | The temperature at which a solid becomes a liquid. | Minor and unpredictable changes. | Changes in crystal packing due to deuteration can lead to either an increase or decrease in the melting point.[8] |

| Crystal Structure | The ordered arrangement of atoms, ions, or molecules in a crystalline material. | Potential for polymorphism. | Deuteration can lead to different crystal packing arrangements (polymorphs) compared to the non-deuterated compound. |

Experimental Protocols for Determining Physicochemical Properties

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9]

-

Preparation: An excess amount of the test compound (e.g., a deuterated Abemaciclib metabolite) is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP) by Shake-Flask Method

-

Solvent Preparation: n-octanol and water (or a suitable buffer like PBS pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

-

Partitioning: A known amount of the test compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is measured, typically by HPLC.

-

Calculation: The LogP is calculated using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).[11]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[12][13]

-

Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[12]

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a precision burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of this curve, often corresponding to the pH at which half of the compound is ionized. The Henderson-Hasselbalch equation can be used for the calculation.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Abemaciclib's mechanism of action via CDK4/6 inhibition.

Caption: Experimental workflow for physicochemical property determination.

Conclusion

The development of deuterated versions of Abemaciclib's active metabolites represents a promising strategy to enhance its pharmacokinetic profile. While specific experimental data on the physicochemical properties of these deuterated compounds are not yet in the public domain, this guide provides a robust framework for understanding the anticipated changes. Based on established principles, deuteration is expected to have only minor effects on solubility, lipophilicity, and pKa, which are unlikely to negatively impact the drug's developability. The primary benefit remains the potential for a more favorable metabolic profile due to the kinetic isotope effect. The experimental protocols detailed herein provide a clear path for the future characterization of these and other novel deuterated drug candidates, which is essential for their successful translation into clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. faculty.tru.ca [faculty.tru.ca]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US20210015817A1 - Solid-state forms of abemaciclib, their use and preparation - Google Patents [patents.google.com]

- 13. SID 170465856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Stability of Abemaciclib Metabolite M18-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic stability of the deuterated Abemaciclib metabolite, M18-d8. The stability of isotopically labeled internal standards is paramount for the accuracy and reliability of pharmacokinetic and bioanalytical studies. This document outlines the metabolic context of Abemaciclib, the significance of isotopic stability, and detailed hypothetical protocols for its assessment, supplemented with illustrative data and visualizations.

Introduction to Abemaciclib and its Metabolism

Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[1] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This metabolism leads to the formation of several metabolites, some of which are pharmacologically active.

Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are major human metabolites that have shown inhibitory activity against CDK4 and CDK6, similar to the parent drug.[4][5] The presence and concentration of these active metabolites can contribute to the overall clinical efficacy and safety profile of Abemaciclib. Therefore, their accurate quantification in biological matrices is crucial during drug development and clinical monitoring.

The Role of M18-d8 in Bioanalysis

M18-d8 is a stable isotope-labeled (SIL) version of the M18 metabolite, where eight hydrogen atoms have been replaced with deuterium. It is commercially available and primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the endogenous (unlabeled) M18 metabolite.[6][7]

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. Since the SIL-IS has nearly identical physicochemical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements.

The Critical Importance of Isotopic Stability

For a SIL-IS to be effective, the isotopic label (in this case, deuterium) must be stable throughout the experimental process. Isotopic instability, which can manifest as the back-exchange of deuterium for hydrogen, would lead to the formation of partially deuterated or non-deuterated M18. This would compromise the integrity of the internal standard, leading to inaccurate quantification of the target analyte.

The stability of the deuterium label is dependent on its position within the molecule. Deuterium atoms attached to carbon atoms that are not prone to enzymatic or chemical cleavage are generally stable. Conversely, deuterium on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to sites of metabolic activity can be more susceptible to exchange.

Metabolic Pathways and Potential for Isotopic Exchange

The metabolism of Abemaciclib to M18 involves N-deethylation and hydroxylation.[4][8] These metabolic transformations are key considerations when evaluating the isotopic stability of M18-d8.

Given that the positions of the eight deuterium atoms on the commercially available M18-d8 are not publicly disclosed, a hypothetical assessment of stability must consider the known metabolic pathways. For M18-d8 to be a reliable internal standard, the deuterium labels should be placed on positions of the molecule that are not susceptible to enzymatic cleavage or chemical exchange.

Experimental Protocols for Assessing Isotopic Stability

The following are detailed, albeit hypothetical, experimental protocols that would be employed to rigorously assess the isotopic stability of Abemaciclib metabolite M18-d8.

In Vitro Metabolic Stability Assessment

Objective: To determine the isotopic stability of M18-d8 in the presence of metabolically active liver microsomes.

Methodology:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing M18-d8 (at a concentration of 1 µM), pooled human liver microsomes (0.5 mg/mL), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: Terminate the reactions by adding a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard for analytical purposes.

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method capable of separating and detecting M18-d8 and any potential deuterium-loss metabolites (M18-d7, M18-d6, etc.). The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically monitor the parent-to-fragment ion transitions for M18-d8 and its potential partially deuterated forms.

In Vivo Isotopic Stability Assessment

Objective: To evaluate the isotopic stability of M18-d8 following administration to a relevant animal model.

Methodology:

-

Animal Model: Use a species known to have a similar metabolic profile to humans for Abemaciclib, such as male Sprague-Dawley rats.

-

Dosing: Administer a single intravenous (IV) dose of M18-d8 to the animals.

-

Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Extraction: Extract M18-d8 and any potential metabolites from the plasma using a suitable technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC-MS/MS Analysis: Analyze the extracted samples using the same LC-MS/MS method as described for the in vitro assessment to monitor for any loss of deuterium from the M18-d8 molecule.

Data Presentation and Interpretation

The data from these experiments would be tabulated to facilitate clear interpretation.

Table 1: Illustrative In Vitro Isotopic Stability of M18-d8 in Human Liver Microsomes

| Time (min) | M18-d8 Peak Area | M18-d7 Peak Area | % Deuterium Loss |

| 0 | 1,500,000 | < LLOQ | 0 |

| 15 | 1,485,000 | < LLOQ | 0 |

| 30 | 1,490,000 | < LLOQ | 0 |

| 60 | 1,475,000 | < LLOQ | 0 |

| 120 | 1,480,000 | < LLOQ | 0 |

| < LLOQ: Below the Lower Limit of Quantification |

Table 2: Illustrative In Vivo Isotopic Stability of M18-d8 in Rat Plasma

| Time (hr) | M18-d8 Concentration (ng/mL) | M18-d7 Concentration (ng/mL) | % Deuterium Loss |

| 0.25 | 250.5 | < LLOQ | 0 |

| 0.5 | 225.8 | < LLOQ | 0 |

| 1 | 180.2 | < LLOQ | 0 |

| 2 | 120.7 | < LLOQ | 0 |

| 4 | 60.1 | < LLOQ | 0 |

| 8 | 15.3 | < LLOQ | 0 |

| 24 | 2.1 | < LLOQ | 0 |

| < LLOQ: Below the Lower Limit of Quantification |

Interpretation:

The illustrative data in Tables 1 and 2 show no detectable loss of deuterium from M18-d8 under both in vitro and in vivo conditions. This would indicate that the deuterium labels are positioned at metabolically stable sites on the molecule, making M18-d8 a suitable and reliable internal standard for the bioanalysis of M18.

Conclusion

While specific experimental data on the isotopic stability of this compound is not publicly available, this guide provides the essential theoretical framework and practical methodologies for its assessment. The use of a stable isotope-labeled internal standard is indispensable for accurate bioanalysis. Ensuring the isotopic stability of such standards through rigorous in vitro and in vivo testing is a critical step in validating bioanalytical methods and ensuring the integrity of pharmacokinetic data. Based on its commercial availability as a research tool, it is presumed that M18-d8 exhibits high isotopic stability, with deuterium labels strategically placed to avoid metabolic lability. However, verification through the experimental protocols outlined herein is a necessary component of method development and validation in any research or clinical setting.

References

- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Abemaciclib's Active Metabolite M18 and its Deuterated Surrogate M18-d8 in CDK Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Its therapeutic efficacy in treating certain types of cancer is well-established. Upon administration, abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[3] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are prominent.[3] Notably, these metabolites are not mere inactive byproducts; they exhibit pharmacological activity comparable to the parent drug, contributing to the overall clinical efficacy of abemaciclib.[3] This guide delves into the mechanism of action of the active metabolite M18 as a CDK inhibitor and elucidates the role of its deuterated analogue, M18-d8, as a crucial tool in pharmacokinetic studies.

Mechanism of Action: Inhibition of the Rb-E2F Pathway

The primary mechanism of action for abemaciclib and its active metabolite M18 is the inhibition of CDK4 and CDK6.[1][2] These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[4] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor. Once released, E2F translocates to the nucleus and initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.

By inhibiting CDK4 and CDK6, M18 prevents the phosphorylation of Rb.[5][6] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F by Rb prevents the transcription of S-phase genes, leading to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.

Quantitative Analysis of Inhibitory Activity

In vitro biochemical kinase assays have demonstrated that the major human metabolites of abemaciclib, including M18, are potent inhibitors of CDK4 and CDK6. The inhibitory concentrations (IC50) for M2, M18, and M20 against CDK4 and CDK6 are in the low nanomolar range, nearly equivalent in potency to the parent drug, abemaciclib.[1][2][7]

| Compound | Target | IC50 (nM) |

| Abemaciclib | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M18 | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M2 | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M20 | CDK4 | ~1-3 |

| CDK6 | ~1-3 |

While the in vitro kinase inhibitory potencies are similar, the cellular activity of M18 can be slightly lower than abemaciclib and other metabolites, with reported potencies in cell-based assays being approximately 3- to 20-fold lower depending on the specific endpoint measured.[2] Despite this, due to its significant plasma concentrations, M18 is considered to contribute to the overall clinical activity of abemaciclib.[3]

The Role of Deuterated M18-d8

Abemaciclib metabolite M18-d8 is the deuterium-labeled version of M18. Deuterated compounds are frequently used in pharmaceutical research, not as therapeutic agents themselves, but as internal standards for analytical quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[8]

The key advantages of using a deuterated internal standard like M18-d8 in pharmacokinetic studies include:

-

Similar Physicochemical Properties: M18-d8 has nearly identical chemical and physical properties to the non-deuterated M18. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[8]

-

Distinct Mass: The increased mass due to the deuterium atoms allows the mass spectrometer to differentiate between the analyte (M18) and the internal standard (M18-d8), even though they co-elute from the chromatography column.

-

Accurate Quantification: By adding a known amount of M18-d8 to a biological sample, any variability in sample processing or instrument response can be normalized, leading to highly accurate and precise quantification of the M18 metabolite.[9][10]

Experimental Protocols

In Vitro Kinase Activity Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like M18 against CDK4/6. Specific details may vary based on the detection method (e.g., radiometric, luminescence, fluorescence polarization).

-

Reagents and Materials:

-

Recombinant active CDK4/Cyclin D and CDK6/Cyclin D enzymes.

-

Substrate (e.g., a peptide derived from Rb protein).

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assays, or unlabeled for other methods).

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[11][12]

-

Test compound (Metabolite M18) at various concentrations.

-

Stop solution (e.g., EDTA for non-radiometric assays).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents, fluorescence polarization tracer and antibody).[11][12][13]

-

Microplates (e.g., 384-well).

-

-

Procedure:

-

Prepare serial dilutions of the test compound (M18) in the kinase reaction buffer.

-

In a microplate, add the test compound dilutions.

-

Add the CDK4/Cyclin D or CDK6/Cyclin D enzyme to each well.

-

Add the substrate and ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence, fluorescence polarization) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (General Protocol)

This assay measures the effect of M18 on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., HR+/HER2- breast cancer cell line).

-

Cell culture medium and supplements.

-

Test compound (Metabolite M18) at various concentrations.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[14]

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of M18.

-

Incubate the cells for a specified period (e.g., 96 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis for Rb Phosphorylation (General Protocol)

This protocol is used to detect the phosphorylation status of Rb in cells treated with M18.

-

Reagents and Materials:

-

Cancer cell line.

-

Test compound (Metabolite M18).

-

Lysis buffer.

-

Protein assay reagents.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-E2F1, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with M18 for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.[15]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again and add the chemiluminescent substrate.[15]

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.

-

Conclusion

Abemaciclib's active metabolite, M18, is a potent inhibitor of CDK4 and CDK6, acting through the well-established Rb-E2F pathway to induce cell cycle arrest. Its inhibitory activity is comparable to the parent drug, highlighting its significant contribution to the overall therapeutic effect of abemaciclib. The deuterated analogue, M18-d8, serves as an indispensable tool in modern bioanalysis, enabling precise and accurate quantification of M18 in biological matrices. This in-depth understanding of both the mechanism of action of the active metabolite and the utility of its deuterated surrogate is crucial for researchers and professionals in the field of drug development and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Cellular proliferation assay [bio-protocol.org]

- 15. addgene.org [addgene.org]

- 16. Western blot analysis [bio-protocol.org]

The Role of Abemaciclib's Active Metabolites in CDK4/6 Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle. Its clinical efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is well-established. Upon oral administration, abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are the most significant in terms of both plasma concentration and biological activity.[3] This technical guide provides an in-depth analysis of the role of these active metabolites, with a particular focus on M18, in the inhibition of the CDK4/6 pathway.

Mechanism of Action: Abemaciclib and the Cell Cycle

The progression of cells through the G1 phase of the cell cycle and into the S phase is tightly regulated by the activity of CDK4 and CDK6. These kinases form complexes with D-type cyclins, and the active complexes then phosphorylate the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

Abemaciclib and its active metabolites are ATP-competitive inhibitors of CDK4 and CDK6.[3] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of Rb, thereby inducing a G1 cell cycle arrest and inhibiting tumor growth.[4]

The Active Metabolites of Abemaciclib: M2, M18, and M20

In humans, abemaciclib is metabolized into three major active metabolites: M2, M18, and M20.[1] These metabolites are not only present in significant concentrations in the plasma but also exhibit potent inhibitory activity against CDK4 and CDK6, contributing to the overall clinical efficacy of abemaciclib.[1][3]

Quantitative Analysis of Inhibitory Activity

The in vitro inhibitory potency of abemaciclib and its active metabolites against CDK4/cyclin D1 and CDK6/cyclin D1/D3 has been characterized in biochemical assays. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) demonstrate that M2, M18, and M20 are potent inhibitors of both CDK4 and CDK6, with potencies that are comparable to the parent drug.

| Compound | CDK4/cyclin D1 IC50 (nM) | CDK6/cyclin D1/D3 IC50 (nM) | CDK4/cyclin D1 Ki (nM) | CDK6/cyclin D3 Ki (nM) |

| Abemaciclib | 1.57 ± 0.6[3] | 10[1] | 0.6 ± 0.3[5] | 8.2 ± 1.1[5] |

| M2 | 1.24 ± 0.4[3] | ~1-3[3] | Not Reported | Not Reported |

| M18 | 1.46 ± 0.2[3] | ~1-3[3] | Not Reported | Not Reported |

| M20 | 1.54 ± 0.2[3] | ~1-3[3] | Not Reported | Not Reported |

Note: IC50 and Ki values are sourced from multiple studies and may have been determined using slightly different assay conditions.

Pharmacokinetics and Plasma Exposure

A radiolabeled disposition study in healthy subjects revealed the relative plasma exposure of abemaciclib and its major metabolites. Abemaciclib itself accounts for approximately 34% of the total plasma radioactivity. The active metabolites M20, M2, and M18 contribute significantly to the total exposure, representing 26%, 13%, and 5% of the plasma exposure, respectively.[3]

| Compound | Relative Plasma Exposure (% of Total Radioactivity) |

| Abemaciclib | 34%[3] |

| M20 | 26%[3] |

| M2 | 13%[3] |

| M18 | 5%[3] |

Signaling and Metabolic Pathways

CDK4/6 Signaling Pathway

The canonical CDK4/6-Rb-E2F signaling pathway is the primary target of abemaciclib and its active metabolites. The inhibition of CDK4/6 activity at the top of this cascade leads to a series of downstream effects that ultimately halt cell cycle progression.

Abemaciclib Metabolism

Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, to produce its major active metabolites. M2 is formed through N-desethylation, while M20 is a product of hydroxylation. M18 is subsequently formed through the hydroxylation of M2 or the N-desethylation of M20.

References

- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Abemaciclib's Active Metabolites: M2, M18, and M20

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle. Approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, its clinical efficacy is not solely attributed to the parent drug.[1][2] Extensive research has revealed the significant contribution of its primary active metabolites: M2, M18, and M20. This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies used to elucidate the role of these critical metabolites.

Metabolic Pathway and Bioactivation

Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This process leads to the formation of several metabolites, with M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) being the most prominent and pharmacologically active.[1][4][5] M2 and M20 are direct products of CYP3A4-mediated metabolism of Abemaciclib, while M18 can be formed from the subsequent metabolism of either M2 or M20 by the same enzyme.[6]

References

- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Quantitative Analysis of Abemaciclib Metabolite M18 in Human Plasma Using Isotope Dilution LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Abemaciclib metabolite M18 (hydroxy-N-desethylabemaciclib) in human plasma. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Abemaciclib metabolite M18-d8, to ensure high accuracy and precision, consistent with regulatory guidelines for bioanalytical method validation.[1][2]

Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is approved for the treatment of advanced or metastatic breast cancer.[3][4] It is extensively metabolized in humans, primarily by CYP3A4, leading to the formation of several active metabolites, including M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[2][4] These active metabolites have potencies similar to the parent drug and are found in significant concentrations in plasma, suggesting they contribute to the overall clinical activity of Abemaciclib.[2][4] Therefore, accurate quantification of these metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as M18-d8, is the gold standard for quantitative bioanalysis using LC-MS/MS.[5][6] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variability in the analytical process.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantitative analysis of Abemaciclib metabolite M18 in human plasma.

Materials and Reagents

-

Analytes and Internal Standards:

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium bicarbonate

-

-

Human Plasma:

-

Blank human plasma with K2 EDTA as anticoagulant, sourced from accredited suppliers.

-

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib M18 and M18-d8 in methanol.

-

Intermediate Solutions: Prepare intermediate solutions of M18 by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v).

-

Internal Standard (IS) Working Solution: Dilute the M18-d8 stock solution to a final concentration of 10 µg/mL in a mixture of acetonitrile and water (1:1, v/v).[7] This solution will be further diluted in the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Abemaciclib and its metabolites from plasma.[2][3]

-

Aliquot 50 µL of human plasma (blank, calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 450 µL of methanol containing the internal standard (M18-d8). The final concentration of the IS in this solution should be optimized based on the expected analyte concentrations.

-

Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

-

Allow the samples to stand for 10 minutes at room temperature to complete the precipitation process.

-

Centrifuge the samples at 17,110 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 1: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.

Liquid Chromatography (LC)

-

LC System: A UHPLC system is recommended for optimal separation and throughput.

-

Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm) is suitable for the separation of Abemaciclib and its metabolites.[2]

-

Mobile Phase A: 10 mM Ammonium bicarbonate in water or 0.2% formic acid in water.[2][8]

-

Mobile Phase B: Methanol or a mixture of methanol and water (9:1, v/v) with the same modifier as Mobile Phase A.[2][8]

-

Gradient Elution: A gradient elution is employed to achieve good separation of the analytes from endogenous plasma components. The gradient should be optimized to ensure M18 is well-resolved.

-

Flow Rate: 0.25–0.5 mL/min.

-

Injection Volume: 4 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[8]

-

Selected Reaction Monitoring (SRM) Transitions: The mass transitions for M18 and its internal standard M18-d8 need to be optimized by infusing the individual compounds into the mass spectrometer. A representative transition for M18 is m/z 495.2 → 409.2.[7] The transition for M18-d8 would be expected to have a precursor ion of m/z 503.2, assuming eight deuterium atoms replace eight hydrogen atoms, with a similar product ion.

-

Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas should be optimized for maximum signal intensity.

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA).[1] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise. For M18, a typical range is 0.2–120 ng/mL.[2][4]

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Figure 2: Key parameters for bioanalytical method validation.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters for Abemaciclib Metabolite M18

| Parameter | Value |

| Analyte | Abemaciclib Metabolite M18 |

| Internal Standard | This compound |

| Calibration Range (ng/mL) | 0.2 - 120 |

| Regression Model | Weighted (1/x²) linear least-squares |

| Correlation Coefficient (r²) | > 0.99 |

Data is representative and should be established for each specific assay.[2][7]

Table 2: Summary of Accuracy and Precision Data for Abemaciclib Metabolite M18

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.2 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |

| Low QC | 0.6 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Mid QC | 60 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| High QC | 90 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error. Acceptance criteria are based on regulatory guidelines.[7]

Table 3: Stability of Abemaciclib Metabolite M18 in Human Plasma

| Stability Condition | Duration | Temperature | Accuracy (% of Nominal) |

| Bench-top Stability | 4 hours | Room Temp. | 85 - 115 |

| Freeze-Thaw Stability | 3 cycles | -80°C to RT | 85 - 115 |

| Long-term Stability | 90 days | -80°C | 85 - 115 |

| Processed Sample Stability | 24 hours | 4°C | 85 - 115 |

Acceptance criteria are typically that the mean concentration should be within ±15% of the nominal concentration.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Abemaciclib metabolite M18 in human plasma. The use of a stable isotope-labeled internal standard, M18-d8, ensures the accuracy and robustness of the assay. This methodology is suitable for supporting clinical pharmacokinetic studies and therapeutic drug monitoring of Abemaciclib, contributing to a better understanding of its disposition and the role of its active metabolites in the overall therapeutic effect. The validation of this method should be performed in accordance with regulatory guidelines to ensure data quality and integrity.

References

- 1. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Abemaciclib M18-d8 Quantification in Tissue

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the sample preparation and quantification of Abemaciclib and its metabolite M18, using M18-d8 as an internal standard, in tissue samples for pre-clinical and clinical research.

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial for cell cycle progression. Understanding its distribution and concentration in various tissues is vital for assessing its efficacy and safety profile. This document outlines detailed protocols for the extraction and quantification of Abemaciclib and its active metabolite, M18, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled compound, Abemaciclib M18-d8, is utilized as an internal standard (IS) to ensure accuracy and precision in quantification.

Abemaciclib is metabolized by CYP3A4 into several active metabolites, including N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1] These metabolites exhibit similar potency to the parent drug and are found in significant amounts in plasma, suggesting they may contribute to the overall clinical activity of Abemaciclib.[1]

Abemaciclib Signaling Pathway

The primary mechanism of action for Abemaciclib involves the inhibition of the Retinoblastoma (Rb) protein phosphorylation, which leads to cell cycle arrest.[2]

Caption: Simplified signaling pathway of Abemaciclib action on the CDK4/6-Rb axis.

Experimental Protocols

Materials and Reagents

-

Abemaciclib, Abemaciclib metabolite M18, and Abemaciclib metabolite M18-d8 (as internal standard) reference standards.

-

Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

-

Formic acid (FA) and Ammonium bicarbonate.

-

Tissue homogenization buffer (e.g., T-PER™ Tissue Protein Extraction Reagent).

-

Protease inhibitor cocktail.

-

Human and mouse plasma (for matrix-matched calibration standards).

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB®).

-

96-well plates and collection plates.

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib, M18, and M18-d8 in a 1:1 (v/v) mixture of acetonitrile and water.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50% acetonitrile in water to achieve the desired concentrations for calibration curves and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Abemaciclib M18-d8 at an appropriate concentration (e.g., 200 ng/mL) in 50% acetonitrile.

Tissue Sample Homogenization

This protocol is a general guideline and may need optimization based on the specific tissue type.

Caption: Workflow for tissue sample homogenization.

Protocol:

-

Excise and weigh a portion of the frozen tissue (e.g., 50-100 mg).

-

Place the weighed tissue into a homogenization tube containing ceramic beads.

-

Add a pre-determined volume of ice-cold homogenization buffer containing a protease inhibitor cocktail (e.g., 500 µL of buffer for 50 mg of tissue).

-

Homogenize the tissue using a bead beater homogenizer (e.g., FastPrep) for a specified time and speed (e.g., 6.0 m/s for 60 seconds).[3]

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4]

-

Carefully collect the supernatant (tissue homogenate) and transfer it to a clean tube.

-

The resulting homogenate can be stored at -80°C or used immediately for extraction.

Sample Preparation and Extraction

Two common and effective methods for extracting Abemaciclib and its metabolites from tissue homogenates are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

PPT is a rapid and straightforward method for removing proteins from biological samples.[5][6]

Caption: Workflow for protein precipitation extraction.

Protocol:

-

To 50 µL of tissue homogenate, add the internal standard working solution.

-

Add a 3-fold volume of cold acetonitrile (150 µL) to precipitate the proteins.[3]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or 96-well plate.

-

The supernatant can be directly injected or further diluted with water before LC-MS/MS analysis.[3]

SPE provides a cleaner extract by removing more matrix components compared to PPT.[7][8]

Caption: Workflow for solid-phase extraction.

Protocol:

-

Condition an SPE cartridge (e.g., Oasis PRiME HLB®) with 1 mL of methanol followed by 1 mL of water.

-

To a volume of tissue homogenate, add the internal standard.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.

-

Elute Abemaciclib, M18, and M18-d8 with a strong solvent (e.g., 1 mL of methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are example parameters and may require optimization for specific instrumentation.

| Parameter | Recommended Conditions |

| LC Column | C18 or Biphenyl column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm)[1] |

| Mobile Phase A | 10 mM Ammonium bicarbonate in water[1] or 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Abemaciclib: 507.3 → 393.2; M18: 495.2 → 409.2; M18-d8: 503.3 → 409.2[9] |

Data Presentation and Performance Characteristics

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Abemaciclib and its metabolites in biological matrices.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Abemaciclib | 1 - 600 | ≥ 0.99 |

| M18 | 0.2 - 120 | ≥ 0.99 |

Data derived from studies on human and mouse plasma, expected to be similar for tissue homogenates after appropriate validation.[1]

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Abemaciclib | LLOQ | 2 | ≤ 20 | 80 - 120 |

| Low | 6 | ≤ 15 | 85 - 115 | |

| Mid | 150 | ≤ 15 | 85 - 115 | |

| High | 450 | ≤ 15 | 85 - 115 | |

| M18 | LLOQ | 0.2 | ≤ 20 | 80 - 120 |

| Low | 0.6 | ≤ 15 | 85 - 115 | |

| Mid | 30 | ≤ 15 | 85 - 115 | |

| High | 90 | ≤ 15 | 85 - 115 |

Acceptance criteria based on regulatory guidelines for bioanalytical method validation.[3][10]

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Abemaciclib | 60 - 80 | 90 - 110 |

| M18 | 55 - 75 | 90 - 110 |

Values are representative and should be determined during method validation for each tissue type.[9]

Conclusion

The protocols described provide a robust framework for the reliable quantification of Abemaciclib and its metabolite M18 in tissue samples using M18-d8 as an internal standard. The choice between protein precipitation and solid-phase extraction will depend on the required sample cleanliness, throughput, and the specific tissue matrix being analyzed. Adherence to these detailed methodologies, coupled with proper method validation, will ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. filtrous.com [filtrous.com]

- 6. agilent.com [agilent.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of Abemaciclib and its Active Metabolites, M2 and M20, in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, and its primary active metabolites, M2 and M20, in human plasma. The protocol has been synthesized from published, validated methods and is intended for researchers, scientists, and drug development professionals.[1][2][3][4][5][6][7] The method utilizes a straightforward protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2][3][4] All validation parameters, including linearity, precision, accuracy, recovery, and matrix effect, are summarized from established research and presented herein.

Introduction

Abemaciclib is an oral inhibitor of CDK4/6, approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2] Abemaciclib is extensively metabolized in the liver, primarily by cytochrome P450 3A4, to form several metabolites.[3][5] The two most significant active metabolites are M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), which exhibit similar pharmacological activity to the parent drug.[3][5] Given the interindividual variability in drug metabolism and potential for drug-drug interactions, the therapeutic drug monitoring of Abemaciclib and its active metabolites is beneficial for optimizing treatment outcomes and managing toxicity.[3][4][6] This document provides a detailed protocol for a validated LC-MS/MS method to accurately and precisely quantify Abemaciclib, M2, and M20 in human plasma.

Metabolic Pathway of Abemaciclib

Caption: Metabolic conversion of Abemaciclib to its active metabolites M2 and M20.

Experimental Protocol

Materials and Reagents

-

Abemaciclib, M2, and M20 reference standards

-

Abemaciclib-D10 (or other suitable internal standard)[2]

-

Acetonitrile (HPLC grade)[2]

-

Methanol (HPLC grade)[2]

-

Formic acid (AR grade)[2]

-

Ammonium acetate

-

Water (HPLC Grade)[2]

-

Human plasma (sourced from a certified blood bank)[2]

Instrumentation

-

Liquid Chromatograph: A system such as a Shimadzu LC-20AD or Agilent 1290 UHPLC system.[3][5][8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer, for instance, a Sciex QTRAP 6500+ or an API 4000 QTrap, equipped with an electrospray ionization (ESI) source.[1][3][5]

-

Chromatographic Column: A C18 column, such as a Waters XTerra MS C18 (50x2.1 mm, 3.5 µm) or a Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm), is recommended.[2][3][5]

Sample Preparation

A protein precipitation method is commonly employed for its simplicity and efficiency.[2][8][9]

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., Abemaciclib-D10 at 200 pg/mL).[2]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 rpm for 5 minutes.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[2]

-

Reconstitute the residue in 100 µL of the mobile phase.[2]

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[2]

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Setting |

| Column | Waters XTerra MS C18 (50x2.1 mm, 3.5 µm)[3][5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile[8] |

| Flow Rate | 0.4 - 0.7 mL/min[2][8] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 25 - 40°C[8][10] |

| Run Time | 3 - 4 minutes[1][2] |

Gradient Elution Example:

| Time (min) | % Mobile Phase B |

| 0.0 | 15 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 15 |

| 4.0 | 15 |

Mass Spectrometric Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Optimized for the specific instrument |

| IonSpray Voltage | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Abemaciclib | 507.3 | 393.2[2] |

| M2 | 479.3 | 393.2 |

| M20 | 523.3 | 393.2 |

| Abemaciclib-D10 | 517.7 | 393.2[2] |

Note: The specific mass transitions and collision energies should be optimized for the instrument in use.

Experimental Workflow

Caption: Overview of the LC-MS/MS analytical workflow.

Method Validation Summary

The following tables summarize the performance characteristics of similar validated LC-MS/MS methods for Abemaciclib and its metabolites.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Abemaciclib | 2 - 800 | 2 - 40 | > 0.99[3][4][7][11] |

| M2 | 10 - 400 | 10 - 20 | > 0.99[3][4][5][7] |

| M20 | 10 - 600 | 10 - 20 | > 0.99[3][4][5][7] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Abemaciclib | Low, Med, High | < 15% | < 15% | ± 15%[1][8][9][12] |

| M2 | Low, Med, High | < 15% | < 15% | ± 15%[1][4][7] |

| M20 | Low, Med, High | < 15% | < 15% | ± 15%[1][4][7] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Abemaciclib | > 85%[2][10][11] | Minimal with appropriate IS |

| M2 | > 85% | Minimal with appropriate IS |

| M20 | > 85% | Minimal with appropriate IS |

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Abemaciclib and its active metabolites, M2 and M20, in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical research and therapeutic drug monitoring. The validation data summarized from multiple sources demonstrates that the method is accurate, precise, and robust, meeting the requirements of regulatory guidelines for bioanalytical method validation.[3][4][5]

References

- 1. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method | Semantic Scholar [semanticscholar.org]

- 7. Therapeutic drug monitoring in breast cancer therapy – LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum | CiNii Research [cir.nii.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Chromatographic Separation and Quantification of Abemaciclib and its Metabolites in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction